molecular formula C13H20N2O B2554202 2-(4-Benzyl-piperazin-1-yl)-ethanol CAS No. 3221-20-3

2-(4-Benzyl-piperazin-1-yl)-ethanol

Cat. No.: B2554202
CAS No.: 3221-20-3
M. Wt: 220.316
InChI Key: VIRUORUIOHJCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyl-piperazin-1-yl)-ethanol is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an ethanol group attached to the second nitrogen atom

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-piperazin-1-yl)-ethanol typically involves the reaction of 4-benzylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-Benzylpiperazine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.

    Procedure: 4-Benzylpiperazine is dissolved in a suitable solvent, such as dichloromethane or toluene. Ethylene oxide is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-piperazin-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to form the corresponding piperazine derivative without the benzyl group.

    Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Benzylpiperazine carboxylic acid or benzylpiperazine aldehyde.

    Reduction: Piperazine derivative without the benzyl group.

    Substitution: Halogenated derivatives or esterified products.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-piperazin-1-yl)-ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as a modulator of receptor activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-piperazin-1-yl)aniline: Similar structure but with an aniline group instead of ethanol.

    1-Benzyl-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of ethanol.

    4-Benzylpiperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

2-(4-Benzyl-piperazin-1-yl)-ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRUORUIOHJCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Piperazineethanol was benzylated with benzyl bromide in the same manner as Reference Example 1-(1) to give 4-benzyl-1-piperazineethanol as an oil. Yield 80.8%. NMR(CDCl3)δ: 2.42-2.65(10H, m), 3.33(1H, s), 3.49(2H, s), 3.59(2H, t, J=5), 7.23(5H, s).
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